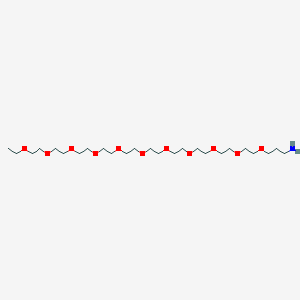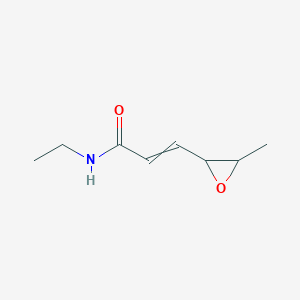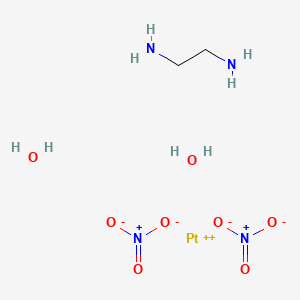
Platinum(II), diaqua(1,2-ethanediammine-N,N')-, (SP-4-2)-, dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is a coordination compound of platinum. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with diaqua and 1,2-ethanediammine ligands, and stabilized by dinitrate anions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with 1,2-ethanediammine in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{en} + 2\text{H}_2\text{O} \rightarrow \text{[Pt(en)(H}_2\text{O})_2]^{2+} + 2\text{Cl}^- ]
where (\text{en}) represents 1,2-ethanediammine. The resulting complex is then treated with nitric acid to form the dinitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to platinum metal or lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is used as a precursor for the synthesis of other platinum complexes. It serves as a model compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications in cancer treatment due to its ability to interact with DNA and inhibit cell division. It is being investigated for its cytotoxic properties and effectiveness against various cancer cell lines.
Industry
In industry, Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is used in catalysis and material science. It is employed in the development of catalytic converters and other platinum-based catalysts.
Wirkmechanismus
The mechanism of action of Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate involves its interaction with biological molecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine and adenine bases in the DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is unique due to its specific ligand coordination and potential applications in various fields. Its distinct chemical structure allows for different reactivity and interaction with biological molecules compared to other platinum compounds.
Eigenschaften
CAS-Nummer |
52241-27-7 |
|---|---|
Molekularformel |
C2H12N4O8Pt |
Molekulargewicht |
415.22 g/mol |
IUPAC-Name |
ethane-1,2-diamine;platinum(2+);dinitrate;dihydrate |
InChI |
InChI=1S/C2H8N2.2NO3.2H2O.Pt/c3-1-2-4;2*2-1(3)4;;;/h1-4H2;;;2*1H2;/q;2*-1;;;+2 |
InChI-Schlüssel |
WCGIAJCEWAYKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Verwandte CAS-Nummern |
50475-23-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-arsane](/img/structure/B14656634.png)
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
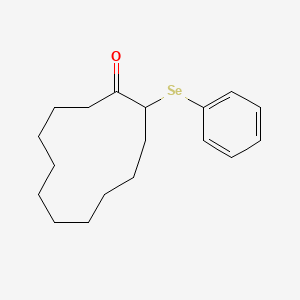

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
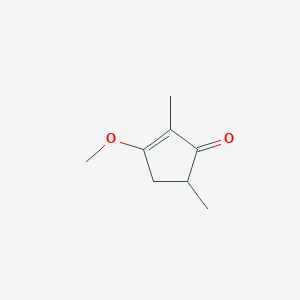
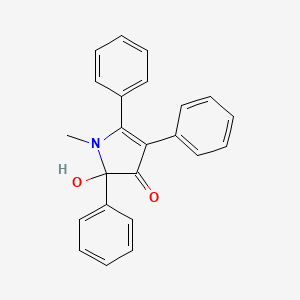
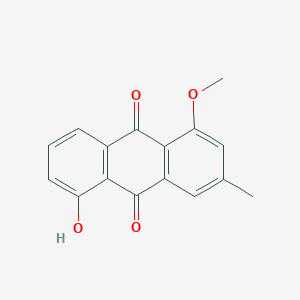

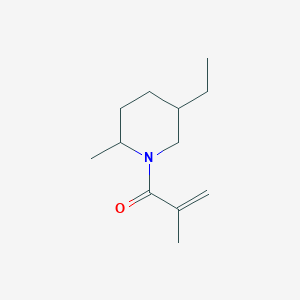
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
